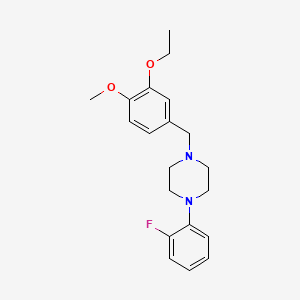![molecular formula C19H18N6O B5710191 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide, also known as CDPPB, is a synthetic compound that belongs to the class of positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including autism, schizophrenia, and addiction.
Mecanismo De Acción
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, a neurotransmitter that plays a key role in synaptic plasticity and learning and memory processes. By increasing the activity of mGluR5, this compound can modulate the release of other neurotransmitters, such as dopamine and GABA, and regulate synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in different brain regions and cell types. It can enhance long-term potentiation (LTP) and synaptic plasticity in the hippocampus, increase dopamine release in the striatum, and reduce glutamate release in the prefrontal cortex. It can also modulate the activity of astrocytes and microglia, which are important for maintaining brain homeostasis and responding to injury and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has several advantages as a research tool, including its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its stability in vitro and in vivo. However, it also has some limitations, such as its potential off-target effects on other receptors and signaling pathways, its variable effects depending on the experimental conditions and animal models used, and its lack of translational relevance to human diseases.
Direcciones Futuras
There are several future directions for research on N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide and mGluR5 modulation. One area of interest is the development of more selective and potent mGluR5 modulators with fewer side effects and greater therapeutic potential. Another area is the investigation of the role of mGluR5 in other neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Finally, there is a need for more translational studies that can bridge the gap between preclinical research and clinical trials, and identify the most promising targets and strategies for treating human diseases.
Métodos De Síntesis
The synthesis of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-bromo-1-(1H-pyrazol-5-yl)butan-1-one, followed by the addition of 4-cyanophenylboronic acid and palladium catalyst. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to improve social interaction and communication in animal models of autism, reduce drug-seeking behavior in models of addiction, and alleviate symptoms of schizophrenia.
Propiedades
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-10-14(2)23-19(22-13)25-18(16(11-20)12-21-25)24-17(26)9-8-15-6-4-3-5-7-15/h3-7,10,12H,8-9H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKDXNVKBUCSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)
![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)
![2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5710137.png)

![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)
![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)

![4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)

![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)